molecular formula C21H28N2O2S B4267341 1-(2,3-dimethylphenyl)-4-[(4-propylphenyl)sulfonyl]piperazine

1-(2,3-dimethylphenyl)-4-[(4-propylphenyl)sulfonyl]piperazine

Cat. No. B4267341
M. Wt: 372.5 g/mol
InChI Key: AHOVRIQDLVYAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-4-[(4-propylphenyl)sulfonyl]piperazine, commonly known as PDP, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. PDP belongs to the class of piperazine compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of PDP is not fully understood. However, it has been proposed that PDP acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the antidepressant and anxiolytic effects of PDP. PDP has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
PDP has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and pain. PDP has also been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

PDP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. PDP has also been found to be stable under different storage conditions. However, PDP has some limitations for lab experiments. It is a relatively new compound, and its full pharmacological profile is not yet fully understood. Further studies are needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for further research on PDP. Firstly, more studies are needed to determine the full pharmacological profile of PDP. This includes its efficacy and safety in humans. Secondly, the mechanism of action of PDP needs to be further elucidated to understand how it exerts its therapeutic effects. Thirdly, the potential use of PDP in the treatment of other diseases, such as inflammatory diseases, needs to be explored. Finally, the development of new PDP analogs with improved pharmacological properties is another area of future research.
Conclusion:
In conclusion, PDP is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. It has been found to exhibit various biochemical and physiological effects and has been studied for its potential use in the treatment of depression, anxiety, neuropathic pain, and inflammatory diseases. Further studies are needed to determine its full pharmacological profile and its potential use as a therapeutic agent.

Scientific Research Applications

PDP has been found to exhibit various biological activities, making it a potential therapeutic agent for the treatment of various diseases. It has been studied for its potential use in the treatment of depression, anxiety, and neuropathic pain. PDP has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(4-propylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-4-6-19-9-11-20(12-10-19)26(24,25)23-15-13-22(14-16-23)21-8-5-7-17(2)18(21)3/h5,7-12H,4,6,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOVRIQDLVYAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)-4-[(4-propylphenyl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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